![molecular formula C19H30N2O2 B5187294 ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)
ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate, also known as Etizolam, is a benzodiazepine analog that has been used for medical and research purposes. It is a psychoactive substance that has been found to possess anxiolytic, sedative, and hypnotic properties. The purpose of
Mechanism of Action
Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This results in increased chloride ion influx into the neuron, leading to hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate include sedation, muscle relaxation, anxiolysis, and amnesia. It has been found to be effective in reducing anxiety and inducing sleep. It has also been shown to have anticonvulsant and muscle relaxant properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate in lab experiments is its high potency and efficacy. It has been found to be more potent than other benzodiazepines, such as diazepam and lorazepam. However, one limitation is its short half-life, which can make it difficult to maintain a consistent level of drug exposure in experiments.
Future Directions
For research include its potential use in the treatment of PTSD and opioid withdrawal syndrome, as well as further investigation into its long-term effects and potential for abuse and dependence.
Synthesis Methods
The synthesis of ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate involves the reaction of benzyl chloride with diethylamine to form N,N-diethylbenzylamine, which is then reacted with ethyl chloroformate to yield ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate. The yield of this reaction is typically high, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate has been used in scientific research for its anxiolytic, sedative, and hypnotic effects. It has been found to be effective in treating anxiety disorders, insomnia, and panic attacks. It has also been used in the treatment of alcohol withdrawal syndrome and muscle spasms.
properties
IUPAC Name |
ethyl 1-[[4-(diethylamino)phenyl]methyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-21(5-2)18-11-9-16(10-12-18)14-20-13-7-8-17(15-20)19(22)23-6-3/h9-12,17H,4-8,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLHYZWJLGIRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCC(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.